molecular formula C21H31FN2 B10833186 Bicyclo-heptan-2-amine derivative 2

Bicyclo-heptan-2-amine derivative 2

Cat. No.: B10833186
M. Wt: 330.5 g/mol
InChI Key: DJXNOCLZKSUJMI-UHFFFAOYSA-N
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Description

Bicyclo-heptan-2-amine derivative 2 is a compound belonging to the bicyclo[2.2.1]heptane family. These compounds are known for their unique structural features, which include a bicyclic framework that imparts significant rigidity and stability. Bicyclo-heptan-2-amine derivatives have been studied for their potential pharmacological activities, particularly as antagonists at N-methyl-D-aspartate (NMDA) receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo-heptan-2-amine derivatives typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. For instance, the reaction of cyclopentadiene with an appropriate dienophile can yield the bicyclo[2.2.1]heptane skeleton . Subsequent functionalization steps, such as amination, can introduce the amine group at the desired position.

Industrial Production Methods: Industrial production of bicyclo-heptan-2-amine derivatives may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. For example, the use of chiral Lewis acids can lead to enantioselective synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: Bicyclo-heptan-2-amine derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo-heptan-2-amine can yield bicyclo-heptan-2-one, while reduction can produce bicyclo-heptan-2-amine .

Mechanism of Action

The mechanism of action of bicyclo-heptan-2-amine derivatives involves their interaction with specific molecular targets. For instance, as NMDA receptor antagonists, these compounds bind to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and provide neuroprotective effects . The pathways involved include the regulation of ion flow and neurotransmitter release at excitatory synapses .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H31FN2

Molecular Weight

330.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(3-piperidin-1-ylpropyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C21H31FN2/c22-20-9-7-18(8-10-20)21(16-17-5-6-19(21)15-17)23-11-4-14-24-12-2-1-3-13-24/h7-10,17,19,23H,1-6,11-16H2

InChI Key

DJXNOCLZKSUJMI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2(CC3CCC2C3)C4=CC=C(C=C4)F

Origin of Product

United States

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